molecular formula C17H12ClF3N4 B2445332 N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine CAS No. 338754-48-6

N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B2445332
CAS No.: 338754-48-6
M. Wt: 364.76
InChI Key: AUOSYUNBLMKPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H12ClF3N4 and its molecular weight is 364.76. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

  • Structural Parameters and Optics : Pyrimidine derivatives, including those similar to N-(2-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, have been studied for their structural parameters and nonlinear optical (NLO) properties. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses reveal their potential in optics and optoelectronic applications (Hussain et al., 2020).

Chemical Synthesis and Reactions

  • Functional Rearrangement in Chemical Synthesis : Research on polychlorinated pyrrolidin-2-ones, which share structural similarities with the pyrimidine compound, indicates new methods in chemical synthesis involving eliminations, substitutions, and double bond shifts, illustrating the compound’s versatility in chemical transformations (Danieli et al., 2004).

Crystallography and Material Science

  • Crystal Structure Analysis : Research involving chloropyramine, a compound structurally related to the pyrimidine derivative, offers insights into crystallography. It demonstrates how the crystal structure, involving specific bonding and geometries, can be significant in material science applications (Parvez & Sabir, 1997).

Pharmacology and Biochemistry

  • Gene Expression Inhibition : A study on pyrimidine derivatives structurally related to the compound of interest shows their ability to inhibit NF-kappaB and AP-1 gene expression. This suggests potential biochemical or pharmacological applications in controlling gene expression (Palanki et al., 2000).

Polymer Science

  • Polymer Synthesis and Characterization : Research has been conducted on soluble polyimides derived from pyridine and fluorine-containing monomers. These studies provide insight into the creation of novel polymers with specific thermal and mechanical properties, potentially relevant for industrial applications (Zhang et al., 2007).

Metal-Organic Chemistry

  • Synthesis and Characterisation in Metal-Organic Chemistry : The synthesis and characterization of diorganotin(IV) and diphenyllead(IV) complexes with pyrimidine-thionate derivatives offer insights into the use of pyrimidine compounds in metal-organic chemistry. These findings can have implications in catalysis and materials science (Rodríguez et al., 2007).

Fluorescence and Photonics

  • Fluorescence and Photonics : Studies on polyimides containing pyridine and triphenylamine groups, which are structurally related to the pyrimidine derivative, shed light on their potential use in photonics and sensing technologies due to their unique fluorescence properties (Wang et al., 2008).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4/c18-12-6-2-1-5-11(12)10-23-15-9-14(17(19,20)21)24-16(25-15)13-7-3-4-8-22-13/h1-9H,10H2,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSYUNBLMKPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.